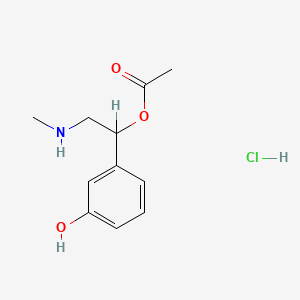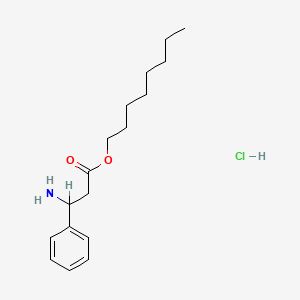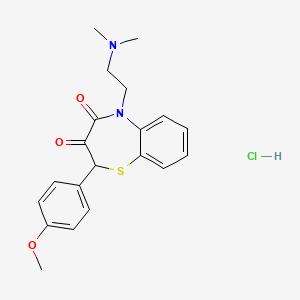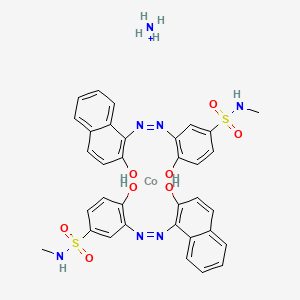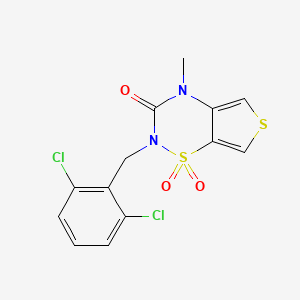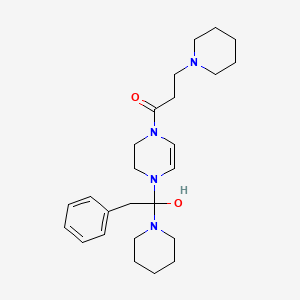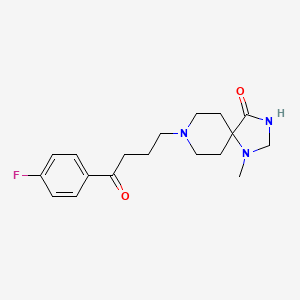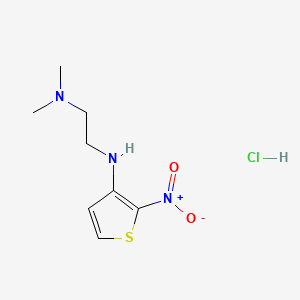
(2R)-2-(3-Methoxyphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxystyrene oxide, (S)-, can be synthesized through several methods. One common approach involves the epoxidation of 3-methoxystyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of 3-methoxystyrene oxide, (S)-, can be achieved through a chemoenzymatic cascade process. This method involves the use of phenolic acid decarboxylase (PAD) to convert phenolic acids into hydroxystyrenes, followed by acetylation to produce acetyl-protected hydroxystyrenes. The final step involves the epoxidation of these intermediates to yield 3-methoxystyrene oxide .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxystyrene oxide, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of catalysts such as polyoxotungstates.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Methoxyphenols or methoxyquinones.
Reduction: Methoxy-substituted diols.
Substitution: Various substituted methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxystyrene oxide, (S)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methoxystyrene oxide, (S)-, involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential bioactivity and applications in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene oxide: A structurally similar compound without the methoxy group.
4-Methoxystyrene oxide: Similar structure with the methoxy group at the para position.
2-Methoxystyrene oxide: Similar structure with the methoxy group at the ortho position.
Uniqueness
3-Methoxystyrene oxide, (S)-, is unique due to its specific substitution pattern and chiral nature. The presence of the methoxy group at the meta position and the chirality of the oxirane ring confer distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
62600-72-0 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(2R)-2-(3-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
IJUUWUSPXYGGKY-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@H]2CO2 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


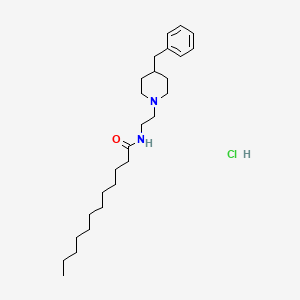
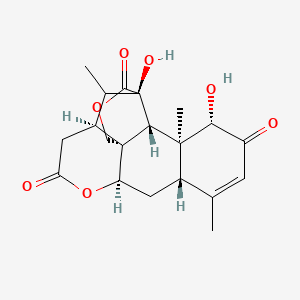
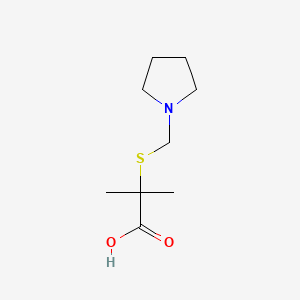
![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
